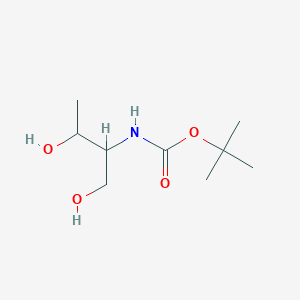

tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4/c1-6(12)7(5-11)10-8(13)14-9(2,3)4/h6-7,11-12H,5H2,1-4H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYCVLSBSJEPCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)NC(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824514-94-4 | |

| Record name | tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl N 1,3 Dihydroxybutan 2 Yl Carbamate and Its Stereoisomers

Established Convergent and Divergent Synthetic Routes

The construction of molecules with multiple stereocenters, such as tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate, can be approached through either convergent or divergent synthetic strategies.

Conversely, a divergent synthesis begins with a common precursor that is sequentially modified to generate a range of related compounds. nih.gov For instance, a chiral starting material like L-serine can be elaborated step-by-step to build the carbon backbone and introduce the desired functional groups, leading to the target molecule. This strategy is particularly useful for creating a library of stereoisomers by altering reagents or reaction conditions at key stereocenter-forming steps. acs.orgnih.gov

Multi-Step Synthesis from Chiral Precursors (e.g., L-Serine)

A common and effective strategy for synthesizing chiral amino alcohols is to start from a readily available chiral precursor, often an amino acid from the "chiral pool." diva-portal.org L-serine is a particularly suitable starting material for the synthesis of tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate due to its inherent stereochemistry and functional groups.

A plausible synthetic sequence starting from L-serine typically involves the following key transformations: orgsyn.orgresearchgate.net

Protection of the Amine: The amino group of L-serine is first protected, commonly as a tert-butoxycarbonyl (Boc) carbamate (B1207046), by reacting it with di-tert-butyl dicarbonate (Boc2O) under basic conditions. orgsyn.org

Esterification: The carboxylic acid is converted to a methyl or ethyl ester to prevent its interference in subsequent reduction steps. orgsyn.org

Hydroxyl and Amine Protection: The serine backbone, containing both a hydroxyl and a Boc-protected amine, can be further protected by forming an oxazolidine ring, for instance, by reacting it with 2,2-dimethoxypropane. This locks the stereocenter and protects both functional groups. orgsyn.org

Reduction to Aldehyde: The ester is selectively reduced to an aldehyde (a serinal derivative) using a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures. researchgate.net

Carbon-Carbon Bond Formation: The crucial C-C bond is formed by reacting the aldehyde with a methyl nucleophile, such as a methyl Grignard reagent (CH3MgBr) or methyllithium (CH3Li). This step creates the second stereocenter at the C3 position. The diastereoselectivity of this addition is a critical factor.

Deprotection: Finally, removal of the protecting groups (e.g., the oxazolidine ring) under acidic conditions reveals the 1,3-diol functionality, yielding the target compound.

Strategies for the Formation of the Carbamate Moiety

The introduction of the tert-butoxycarbonyl (Boc) protecting group is a fundamental step in the synthesis of the title compound. Several methods are widely employed for the formation of the carbamate moiety.

Direct Amination with Di-tert-butyl dicarbonate: The most common method involves the reaction of the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. organic-chemistry.orgnih.gov The base, typically an aqueous solution of sodium hydroxide or sodium bicarbonate, deprotonates the amino group, increasing its nucleophilicity to attack the carbonyl carbon of the anhydride. This method is generally high-yielding and proceeds under mild conditions. semanticscholar.org

| Reagent | Base | Solvent | Typical Conditions |

| Di-tert-butyl dicarbonate (Boc2O) | NaOH, NaHCO3, Et3N | Dioxane/Water, CH2Cl2, THF | Room Temperature |

Curtius Rearrangement: An alternative strategy for forming carbamates is the Curtius rearrangement, which converts a carboxylic acid into an isocyanate via an acyl azide intermediate. orgsyn.orgnih.gov The isocyanate can then be trapped by tert-butanol (B103910) to yield the desired tert-butyl carbamate. A modern, one-pot variation of this reaction involves treating a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. organic-chemistry.orgresearchgate.net The in-situ generated acyl azide rearranges to the isocyanate, which is subsequently trapped. This method is advantageous as it avoids the isolation of potentially unstable acyl azide intermediates. orgsyn.orgacs.org

Enantioselective and Diastereoselective Synthesis

Controlling the stereochemistry at the C2 and C3 positions is paramount in synthesizing a specific stereoisomer of tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate. This is achieved through enantioselective and diastereoselective methods.

Chiral Catalyst-Mediated Approaches

Asymmetric catalysis offers an elegant way to set stereocenters with high enantioselectivity using only a substoichiometric amount of a chiral catalyst.

Asymmetric Aldol and Mannich Reactions: Reactions like the aldol or Mannich reaction can be used to construct the carbon backbone of the target molecule while simultaneously setting the stereochemistry. For example, an asymmetric proline-catalyzed Mannich reaction between an aldehyde, an amine, and a ketone can produce β-amino carbonyl compounds with high enantiomeric excess. orgsyn.org A similar strategy, an asymmetric aldol reaction, could be envisioned where a chiral catalyst, such as a proline derivative or a chiral metal complex, mediates the reaction between acetaldehyde and a protected amino-aldehyde to establish the desired 1,3-dihydroxy motif with high stereocontrol. nih.govacs.org

Asymmetric Reduction: Another powerful catalytic approach is the asymmetric reduction of a β-keto amine or a related precursor. Chiral catalysts, such as those based on ruthenium-BINAP or CBS-oxazaborolidine complexes, are highly effective in reducing ketones to alcohols with excellent enantioselectivity, thereby establishing the stereocenter at the C3 hydroxyl group. nih.govacs.org

Chiral Auxiliary-Based Methods

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.govosi.lv After the desired stereocenter is created, the auxiliary is removed and can often be recovered.

Evans Aldol Reaction: The Evans aldol reaction is a well-established and highly reliable method for diastereoselective C-C bond formation. tcichemicals.comchem-station.com In this approach, a chiral oxazolidinone auxiliary (an "Evans auxiliary") is attached to a two-carbon unit (e.g., an acetyl group) to form a chiral imide. santiago-lab.comwikipedia.org Deprotonation followed by reaction with an aldehyde (such as a protected 2-aminopropanal) proceeds through a highly organized, chair-like Zimmerman-Traxler transition state. youtube.com The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective addition to the aldehyde and the formation of a specific syn or anti aldol adduct. tcichemicals.comchem-station.com Subsequent removal of the auxiliary provides the chiral β-hydroxy carbonyl compound, which can then be reduced to the target 1,3-diol. The choice of the auxiliary and the reaction conditions can allow access to all possible stereoisomers. tcichemicals.com

Optimization of Reaction Parameters and Yield Enhancement

Maximizing the yield and stereoselectivity of the synthesis requires careful optimization of various reaction parameters.

Temperature: Temperature can have a profound effect on the selectivity of stereoselective reactions. Aldol reactions, for instance, often show higher diastereoselectivity at lower temperatures (e.g., -78 °C), as the energy difference between the diastereomeric transition states becomes more significant relative to the thermal energy of the system. acs.org

Solvent and Catalyst Concentration: In reactions involving charged intermediates, such as phase-transfer catalysis (PTC), the choice of solvent and the concentration of the catalyst are critical. In enantioselective PTC alkylations, for example, solvents like toluene might be superior to more polar solvents like dichloromethane. nih.gov There is often an optimal catalyst concentration; increasing the amount of catalyst beyond this point may not improve the yield and can sometimes decrease enantioselectivity. cambridge.org

Reagent Stoichiometry and Addition Rate: The molar ratio of reactants can significantly impact the outcome. For instance, in phase-transfer catalyzed alkylations, using an excess of the alkylating agent is common, but the optimal excess needs to be determined empirically. nih.gov The rate of addition of reagents can also be crucial, particularly in highly exothermic reactions or when trying to suppress side reactions.

A systematic approach, such as a Design of Experiments (DoE) methodology, can be employed to efficiently screen and optimize multiple parameters simultaneously, including temperature, concentration, solvent, and catalyst loading, to achieve the highest possible yield and purity of tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate. nih.gov

Green Chemistry Principles and Sustainable Synthetic Approaches for tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate

The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for a wide range of compounds, including tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate. These approaches aim to minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency.

One of the primary areas of focus in the green synthesis of this carbamate is the use of environmentally benign solvents and catalysts for the N-tert-butoxycarbonylation (Boc protection) of the precursor amino alcohol, 2-amino-1,3-butanediol. Traditional methods often employ chlorinated solvents and require basic or acidic conditions, which can lead to waste generation and corrosion issues.

Recent advancements have demonstrated the potential of water as a green solvent and even as a catalyst for N-Boc protection reactions. nih.govorganic-chemistry.org Conducting the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O) in a water-acetone mixture under catalyst-free conditions has been shown to be an efficient and eco-friendly protocol. nih.gov This method offers several advantages, including short reaction times, excellent yields, and the avoidance of hazardous organic solvents and catalysts. nih.gov The chemoselectivity of this process is a key feature, as it allows for the protection of the amine group without affecting other functional groups present in the molecule, which is particularly relevant for a dihydroxy compound like 2-amino-1,3-butanediol. organic-chemistry.org

Another promising green approach involves the use of biocatalysis. Enzymes, such as promiscuous esterases and acyltransferases, have been successfully employed for the synthesis of carbamates in aqueous media. nih.gov These biocatalytic methods offer high selectivity and operate under mild reaction conditions, further reducing the environmental footprint of the synthesis. The enzymatic synthesis of carbamates from various amines and carbonates in water has been demonstrated to produce high yields of the desired products. nih.gov Coupling biocatalysis with continuous flow processes represents a further step towards sustainable production, allowing for efficient and scalable synthesis. nih.gov

The use of carbon dioxide (CO₂) as a C1 source for carbamate synthesis is another area of active research aligned with green chemistry principles. acs.orgchemistryviews.org Novel methodologies are being developed for the continuous synthesis of carbamates directly from CO₂, amines, and alkyl halides, often under mild conditions and without the need for a catalyst. acs.org Polymer-supported catalysts, such as polystyrene-supported 1,8-diazabicyclo[5.4.0]undec-7-ene (PS-DBU), have also been utilized for the three-component coupling of CO₂, amines, and alkyl halides, offering the advantage of easy catalyst recovery and reuse. chemistryviews.org

While these green methodologies have been developed for the general synthesis of carbamates, their direct application to the synthesis of tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate and its stereoisomers is a promising area for future research. The adoption of such sustainable practices would significantly reduce the environmental impact of producing this valuable chemical compound.

Development of Novel Reagents and Catalysts for its Formation

The efficient and selective synthesis of tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate and its stereoisomers heavily relies on the development of advanced reagents and catalysts for the key N-tert-butoxycarbonylation step.

The most common reagent for introducing the Boc protecting group is di-tert-butyl dicarbonate ((Boc)₂O). orgsyn.org The reaction is typically carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane at room temperature. While effective, the search for more efficient and selective catalytic systems is ongoing.

A variety of catalysts have been explored to improve the efficiency and chemoselectivity of the N-Boc protection of amines. Ionic liquids, for instance, have been shown to catalyze the N-tert-butyloxycarbonylation of amines with excellent chemoselectivity. researchgate.net The catalytic activity of these ionic liquids is attributed to the electrophilic activation of (Boc)₂O through hydrogen bond formation. researchgate.net

Organocatalysts have also emerged as a powerful tool for selective functionalization. N-heterocycles, such as 4-(dimethylamino)pyridine (DMAP), are well-known catalysts for acylation reactions, including Boc protection. rsc.org Recent research has focused on developing more potent catalysts with nitrogen atoms incorporated into annelated ring systems. rsc.org Furthermore, chiral organocatalysts are being investigated for the enantioselective functionalization of diols, which could be applicable to the stereoselective synthesis of the target carbamate. rsc.orgrsc.org For example, chiral borinic acid catalysts have been used for the alkylative desymmetrization of 1,2-diols, and chiral benzazaborole catalysts have been employed for the enantioselective sulfonylation of meso-1,2-diols. rsc.org

In addition to traditional chemical catalysts, biocatalysts are gaining prominence. As mentioned in the previous section, enzymes like esterases and acyltransferases can catalyze carbamate formation with high efficiency and selectivity in aqueous environments. nih.gov The use of immobilized enzymes in continuous flow reactors further enhances the practicality and scalability of this approach. nih.gov

For the synthesis of specific stereoisomers of tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate, the development of stereoselective catalysts is crucial. While much of the stereocontrol in the synthesis of this molecule currently relies on the use of chiral starting materials, the development of catalytic asymmetric methods for the direct synthesis of the desired stereoisomer from achiral or racemic precursors would be a significant advancement. This could involve the use of chiral catalysts that can differentiate between the enantiotopic groups of a prochiral substrate or selectively react with one enantiomer in a kinetic resolution process. The exploration of novel chiral ligands for metal-catalyzed reactions or the design of new chiral organocatalysts will be key to achieving this goal.

The following table summarizes some of the reagents and catalysts used for the synthesis of carbamates, which could be applied to the formation of tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate.

| Reagent/Catalyst Type | Specific Example(s) | Key Features |

| Boc-Protecting Agent | di-tert-butyl dicarbonate ((Boc)₂O) | Widely used, commercially available. orgsyn.org |

| Base | Triethylamine, 4-(dimethylamino)pyridine (DMAP) | Commonly used in conjunction with (Boc)₂O. rsc.org |

| Green Solvent/Catalyst | Water | Environmentally friendly, can act as both solvent and catalyst. nih.govorganic-chemistry.org |

| Biocatalyst | Esterases, Acyltransferases | High selectivity, mild reaction conditions, aqueous media. nih.gov |

| Ionic Liquid Catalyst | 1-Alkyl-3-methylimidazolium cation-based ionic liquids | Excellent chemoselectivity. researchgate.net |

| Organocatalyst | Chiral borinic acids, Chiral benzazaboroles | Potential for enantioselective functionalization of diols. rsc.org |

| Polymer-Supported Catalyst | Polystyrene-supported DBU (PS-DBU) | Catalyst recovery and reuse. chemistryviews.org |

Chemical Transformations and Reactivity of Tert Butyl N 1,3 Dihydroxybutan 2 Yl Carbamate

Functional Group Interconversions Involving the Hydroxyl and Carbamate (B1207046) Moieties

The presence of both hydroxyl and carbamate groups allows for numerous functional group interconversions, enabling the synthesis of a wide array of derivatives.

Reactions of the Hydroxyl Groups: The primary and secondary hydroxyl groups can undergo a variety of standard transformations. One of the most fundamental is their conversion into better leaving groups, which facilitates nucleophilic substitution. For instance, treatment with sulfonyl chlorides like tosyl chloride or mesyl chloride in the presence of a base would convert the hydroxyls into sulfonate esters. These activated intermediates are then susceptible to displacement by a range of nucleophiles. libretexts.org

Alternatively, the hydroxyl groups can be converted to alkyl halides. Reagents such as thionyl chloride (for chlorides) and phosphorus tribromide (for bromides) are commonly used for these transformations, though they can be harsh. libretexts.org Milder, more selective methods using reagents like 2,4,6-trichloro researchgate.netorganic-chemistry.orgacs.orgtriazine have also been developed for converting alcohols to chlorides. nih.gov

Oxidation of the hydroxyl groups offers another pathway for functionalization. Selective oxidation of the primary alcohol to an aldehyde or carboxylic acid, or the secondary alcohol to a ketone, can be achieved using specific oxidizing agents. For example, TEMPO-mediated oxidation protocols have been successfully applied to the selective oxidation of primary alcohols in N-Boc protected amino diols to the corresponding carboxylic acids. qualitas1998.net

Reactions of the Carbamate Moiety: The Boc-carbamate group is generally stable to many reaction conditions but can also be transformed. organic-chemistry.org Under strongly basic conditions, the carbamate's N-H proton can be removed. This can lead to the formation of an isocyanate intermediate through the elimination of the tert-butoxide anion. researchgate.net This highly reactive isocyanate can then be trapped by various nucleophiles, such as alcohols or amines, to form new carbamates (urethanes) or ureas, respectively. organic-chemistry.orgnih.gov This reactivity allows for the conversion of the Boc-carbamate into other functional groups without complete deprotection of the amine. More direct, one-pot methods have been developed to convert Boc-protected amines into various carbamates, thiocarbamates, and ureas. nih.gov

Stereoselective Derivatizations and Chiral Pool Applications of tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate

tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate possesses two chiral centers (at C2 and C3), making it a valuable chiral building block for asymmetric synthesis. As a stereochemically defined molecule, it can be utilized as a starting material from the "chiral pool" to impart chirality to new, more complex molecules.

The existing stereocenters can direct the stereochemical outcome of subsequent reactions. For example, intramolecular reactions, such as cyclization, would proceed with a high degree of stereocontrol, leading to the formation of stereochemically defined cyclic products like oxazolidinones or other heterocycles. The relative stereochemistry of the hydroxyl and amino groups would dictate the conformation of the transition state, thereby favoring the formation of one diastereomer over others.

Furthermore, the diol functionality can be selectively protected or activated. For instance, reaction with an aldehyde or ketone under acidic conditions could form a cyclic acetal or ketal, respectively, protecting both hydroxyl groups simultaneously. The geometry of this newly formed ring would be dependent on the stereochemistry of the diol. This differential protection allows for selective reactions at other sites, such as the carbamate, while preserving the chiral integrity of the diol portion.

Mechanistic Studies of Reactions Involving tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate as a Substrate

Cleavage and Deprotection Strategies for the tert-butyl Carbamate Group

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability under many conditions and its facile removal under acidic conditions. masterorganicchemistry.com The cleavage of the Boc group from tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate is a critical step in many synthetic sequences to liberate the free amine.

The mechanism of acid-catalyzed deprotection typically involves the following steps:

Protonation: The carbonyl oxygen of the carbamate is protonated by a strong acid. chemistrysteps.com

Carbocation Formation: The protonated carbamate collapses, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate. chemistrysteps.com

Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and yielding the free amine. chemistrysteps.com

Protonation of Amine: Under the acidic conditions, the newly formed amine is protonated to give the corresponding ammonium salt. chemistrysteps.com

A wide variety of acidic reagents can be employed for this transformation, with the choice often depending on the sensitivity of other functional groups in the molecule.

| Reagent(s) | Solvent | Typical Conditions | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Very common and effective; TFA is volatile and corrosive. |

| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Ethyl Acetate | Room Temperature | Provides the amine as a hydrochloride salt; can be generated in situ. |

| Phosphoric Acid (H₃PO₄) | Aqueous | - | A milder, environmentally benign alternative. organic-chemistry.org |

| Protic Ionic Liquids | Water-Dioxane | 70-82 °C | Offers a mild and efficient method for hydrolytic cleavage. researchgate.net |

| Solvent-Free HCl Gas | None | - | Sustainable method yielding hydrochloride salts directly, often quantitatively. researchgate.net |

Reactions Involving the Diol Functionality

The 1,3-diol system in tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate allows for a range of reactions specific to this functionality. One of the most common is the formation of cyclic acetals and ketals. Reaction with an aldehyde (e.g., benzaldehyde) or a ketone (e.g., acetone) in the presence of an acid catalyst will yield a six-membered 1,3-dioxane ring. This reaction serves as an effective method for protecting the diol moiety while other transformations are carried out elsewhere in the molecule.

The primary and secondary hydroxyl groups exhibit different reactivities, which can be exploited for selective functionalization. The primary hydroxyl is generally more sterically accessible and more reactive towards many reagents than the secondary hydroxyl. This allows for selective protection, oxidation, or conversion to a leaving group at the primary position by using sterically hindered reagents or by carefully controlling reaction conditions (e.g., temperature, stoichiometry).

Intramolecular cyclization reactions are also possible. For example, after converting the primary hydroxyl group into a good leaving group (e.g., a tosylate), treatment with a base could induce an intramolecular SN2 reaction where the secondary hydroxyl acts as a nucleophile, forming a substituted oxetane ring. Alternatively, activation of the carbamate nitrogen could lead to cyclization involving one of the hydroxyl groups to form a cyclic carbamate (oxazolidinone derivative).

Transition Metal-Catalyzed Reactions and Organocatalytic Applications Utilizing tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate Derivatives

While the parent compound is not typically used directly in catalytic cycles, its derivatives are versatile substrates for various transition metal-catalyzed and organocatalytic reactions.

Transition Metal-Catalyzed Reactions: Derivatives of the title compound can participate in a range of palladium-catalyzed reactions. For instance, if one of the hydroxyl groups is converted into a triflate or a halide, it can undergo cross-coupling reactions such as Suzuki, Heck, or Sonogashira reactions. More directly, palladium catalysts have been shown to mediate the oxidation of Boc-protected N-methylamines via a Boc-directed C-H bond activation. acs.org Similar directing effects could potentially be exploited with derivatives of tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate. Furthermore, palladium-catalyzed C-H amination reactions on N-Boc protected amines can lead to the formation of oxazolidinones, highlighting a pathway for intramolecular cyclization. acs.org

Organocatalytic Applications: The chiral nature of tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate makes it and its derivatives suitable for use in organocatalysis, either as chiral ligands, reagents, or catalysts themselves. For example, N-carbamate protected amino acids have been used to create guanidine-based organocatalysts for Michael additions. openrepository.com The chiral backbone derived from a molecule like tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate could be incorporated into similar catalyst scaffolds. The hydroxyl and carbamate groups can participate in hydrogen bonding, which is a key interaction in many organocatalytic transition states, thereby influencing the stereochemical outcome of the catalyzed reaction.

Biotransformations and Enzymatic Modifications of tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate

Information regarding specific biotransformations or enzymatic modifications of tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate is not extensively documented in the surveyed literature. However, the functional groups present in the molecule are susceptible to enzymatic action in principle.

Enzymes such as lipases or proteases, which are known to catalyze reactions under non-aqueous conditions, could potentially be used for stereoselective transformations of the hydroxyl or carbamate groups. For example, a lipase could catalyze the selective acylation of the primary hydroxyl group over the secondary one, providing a green chemistry alternative to traditional chemical methods for selective protection.

Hydrolases could potentially be employed for the cleavage of the Boc-carbamate, although this group is generally designed to be stable to enzymatic cleavage and removable by chemical means. While some studies have explored enzymatic deprotection of other carbamate types, the Boc group is known for its high stability in biological environments. researchgate.net

The development of specific enzymes for the modification of this or similar amino diol structures would likely be driven by the need for highly selective and environmentally benign synthetic routes for the production of chiral intermediates in the pharmaceutical industry.

Tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate: A Versatile Chiral Building Block in Complex Synthesis

Tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate is a chiral organic compound valued in synthetic chemistry for its role as a versatile building block. Possessing multiple stereocenters and functional groups—a protected amine (carbamate) and two hydroxyl groups—it serves as a valuable starting material, or "chiron," for the stereoselective synthesis of complex molecules. Its structure allows for the controlled introduction of chirality, a critical aspect in the development of pharmacologically active compounds and other specialized chemical materials.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation and Stereochemical Assignment of Tert Butyl N 1,3 Dihydroxybutan 2 Yl Carbamate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Assignment (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and stereochemical arrangement.

¹H NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling. The spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), methine protons (CH-OH and CH-NH), methylene protons (CH₂-OH), and the methyl group (a doublet). The coupling constants (J-values) between adjacent protons are critical for deducing the relative stereochemistry of the C2 and C3 carbons.

¹³C NMR spectroscopy provides information on the carbon skeleton. Key signals would include those for the carbonyl carbon of the carbamate (B1207046) (around 156 ppm), the quaternary and methyl carbons of the tert-butyl group, and the carbons of the butanediol (B1596017) backbone. rsc.org

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguous assignment of all proton and carbon signals. modgraph.co.uknanalysis.com

COSY experiments establish proton-proton coupling networks, confirming the connectivity of the butanediol chain.

HSQC correlates directly bonded protons and carbons. nanalysis.com

HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the tert-butyl carbamate group to the butanediol backbone. nanalysis.com For instance, an HMBC correlation between the NH proton and the carbamate carbonyl carbon would confirm the N-C bond.

Interactive Table: Expected ¹H and ¹³C NMR Chemical Shifts for tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate

| Atom Position | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) | 2D NMR Correlations (COSY, HMBC) |

| CH ₃-CH(OH) | ~1.2 (d) | ~20 | COSY with CH(OH); HMBC to CH(OH) and CH(NH) |

| C H₃-CH(OH) | ~65-70 | HMBC from CH₃, OH, and CH(NH) protons | |

| C H(OH) | ~3.8-4.0 (m) | COSY with CH₃ and CH(NH); HMBC to C1, C2, C4 | |

| C H(NH) | ~3.5-3.7 (m) | ~50-55 | COSY with CH(OH) and CH₂OH; HMBC to C=O, C1, C3, C4 |

| C H₂OH | ~3.4-3.6 (m) | ~60-65 | COSY with CH(NH); HMBC to C2 |

| NH | ~5.0 (br d) | COSY with CH(NH); HMBC to C=O and C(CH₃)₃ | |

| C =O | ~156 | HMBC from NH and C(CH₃)₃ protons | |

| OC (CH₃)₃ | ~80 | HMBC from C(CH₃)₃ protons | |

| OC(C H₃)₃ | ~1.45 (s) | ~28 | HMBC to OC(CH₃)₃ and C=O |

Mass Spectrometry (MS) Techniques for Mechanistic Pathway Analysis and Structural Confirmation (e.g., LC-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS), it becomes an indispensable tool for analyzing reaction mixtures, identifying intermediates, and confirming the structure of the final product. bldpharm.com

For tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate (Molecular Formula: C₉H₁₉NO₄), high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy. uni.lu The mass spectrum will typically show the protonated molecule [M+H]⁺, as well as other adducts such as [M+Na]⁺ and [M+NH₄]⁺. uni.lu Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural confirmation, for example, by showing the characteristic loss of the tert-butyl group or water molecules.

Interactive Table: Predicted m/z Values for Adducts of tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 206.13869 |

| [M+Na]⁺ | 228.12063 |

| [M+NH₄]⁺ | 223.16523 |

| [M-H]⁻ | 204.12413 |

| [M+HCOO]⁻ | 250.12961 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) spectroscopy is particularly useful for identifying key functional groups in tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate. The IR spectrum would be expected to display characteristic absorption bands:

A broad band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibrations of the two hydroxyl groups.

A band around 3300-3400 cm⁻¹, corresponding to the N-H stretching of the carbamate.

A strong absorption band around 1680-1700 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching of the carbamate group.

Bands in the 1000-1300 cm⁻¹ region, associated with C-O and C-N stretching vibrations. nist.govresearchgate.net

Raman spectroscopy provides complementary information. While O-H and N-H stretches are typically weak in Raman spectra, the C-C backbone, C-H bending, and other less polar functional groups produce strong signals. This technique can be particularly insightful for studying conformational aspects and intramolecular hydrogen bonding within the amino alcohol structure. arxiv.org

Interactive Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretch | 3200-3600 (broad) |

| N-H (Carbamate) | Stretch | 3300-3400 |

| C-H (Alkyl) | Stretch | 2850-3000 |

| C=O (Carbamate) | Stretch | 1680-1700 (strong) |

| N-H (Carbamate) | Bend | 1510-1550 |

| C-O (Alcohol/Ester) | Stretch | 1000-1300 |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structural Analysis

For crystalline solids, single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule, including the absolute configuration of stereocenters. rsc.org If a suitable single crystal of an enantiomerically pure sample of tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate can be grown, this technique can unambiguously establish the R/S configuration at both the C2 and C3 positions.

Furthermore, X-ray crystallography provides detailed information about the molecule's conformation in the solid state, including bond lengths, bond angles, and torsional angles. researchgate.net It also reveals intermolecular interactions, such as the hydrogen-bonding networks formed by the hydroxyl and carbamate groups, which dictate the crystal packing. st-andrews.ac.uk

Chiral Chromatography (e.g., HPLC) and Spectroscopic Methods for Enantiomeric Excess Determination

Since tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate has two chiral centers, it can exist as four possible stereoisomers (two pairs of enantiomers). Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique used to separate these enantiomers and determine the enantiomeric excess (e.e.) of a sample.

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mst.edu By comparing the peak areas of the enantiomers in the chromatogram, the ratio of the enantiomers and thus the e.e. can be accurately quantified. The development of a chiral HPLC method is essential for quality control in asymmetric synthesis, ensuring the stereochemical purity of the final product. mst.edu

Theoretical and Computational Studies of Tert Butyl N 1,3 Dihydroxybutan 2 Yl Carbamate

Conformational Analysis and Energy Landscape Mapping

The flexibility of tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate, arising from several rotatable single bonds, means that it can exist in numerous conformations. Conformational analysis is crucial for understanding which shapes the molecule is likely to adopt and how this affects its properties.

Computational methods, such as molecular mechanics (MM) and density functional theory (DFT), are employed to map the potential energy surface of the molecule. By systematically rotating key dihedral angles (e.g., around the C-C and C-N bonds of the butan-2-yl chain) and calculating the corresponding energy, a detailed energy landscape can be constructed. This landscape reveals the low-energy, stable conformations (local minima) and the energy barriers (transition states) between them.

Key findings from such analyses on similar carbamate-containing molecules indicate that intramolecular hydrogen bonding plays a significant role in stabilizing certain conformations. In the case of tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate, hydrogen bonds can form between the hydroxyl groups and the carbamate (B1207046) moiety. The bulky tert-butyl group also imposes steric constraints, influencing the preferred molecular shapes.

Table 1: Illustrative Relative Energies of Postulated Stable Conformers

| Conformational Feature | Dihedral Angles (illustrative) | Relative Energy (kcal/mol) |

|---|---|---|

| Extended Chain | C1-C2-C3-C4 ≈ 180° | 2.5 |

| Intramolecular H-Bond (O-H···O=C) | Optimized for H-bonding | 0.0 |

| Intramolecular H-Bond (O-H···N-H) | Optimized for H-bonding | 0.8 |

Note: This table presents hypothetical data to illustrate the expected outcomes of a conformational analysis. Actual values would be determined through specific calculations.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using DFT with basis sets like 6-311++G(d,p), provide detailed information about the electronic structure of tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate. dergipark.org.tr These calculations can determine properties such as molecular orbital energies, charge distribution, and dipole moment.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they are central to the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. For similar compounds, theoretical calculations have been used to determine these frontier molecular orbitals. researchgate.net

Molecular electrostatic potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate, the oxygen atoms of the hydroxyl and carbamate groups are expected to be regions of negative potential (nucleophilic sites), while the hydrogen atoms of the hydroxyl and N-H groups will be regions of positive potential (electrophilic sites).

Table 2: Calculated Electronic Properties (Illustrative)

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

Note: These values are illustrative and represent typical results from DFT calculations on similar organic molecules.

Molecular Dynamics Simulations of Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov For tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate, MD simulations can provide insights into its interactions with other molecules, including solvents and biological macromolecules. nih.gov

In a solvent, such as water or ethanol, MD simulations can reveal how the solvent molecules arrange around the solute and the nature of the intermolecular interactions (e.g., hydrogen bonding). This is crucial for understanding solubility and how the solvent might influence the conformational preferences of the molecule. Simulations can track the formation and breaking of hydrogen bonds between the dihydroxybutan-2-yl moiety and water molecules, for instance.

These simulations can also be used to study the aggregation behavior of the molecule in solution. By simulating a system with multiple molecules of tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate, it is possible to observe how they interact with each other and whether they tend to form clusters. This is particularly relevant for understanding its behavior in formulations or as a precursor in synthesis.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to validate both the computational model and the experimental structure determination. dergipark.org.tr

For tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate, quantum chemical calculations can predict various spectroscopic parameters:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and compared to experimental spectra. This can aid in the assignment of peaks and the confirmation of the molecular structure. Theoretical calculations on related structures have shown good agreement with experimental NMR data. dergipark.org.tr

IR Spectroscopy: Vibrational frequencies can be calculated to predict the positions of absorption bands in the infrared spectrum. These calculated frequencies correspond to specific vibrational modes of the molecule, such as O-H stretching, N-H stretching, and C=O stretching of the carbamate group. dergipark.org.tr

Table 3: Comparison of Calculated and Expected Experimental Spectroscopic Data (Illustrative)

| Spectroscopic Parameter | Calculated Value (Illustrative) | Expected Experimental Range |

|---|---|---|

| ¹H NMR (O-H) | 3.5 ppm | 3.0 - 4.0 ppm |

| ¹³C NMR (C=O) | 158 ppm | 155 - 160 ppm |

| IR (C=O stretch) | 1690 cm⁻¹ | 1680 - 1710 cm⁻¹ |

Note: The calculated values are hypothetical and serve to illustrate the process of validating computational models against experimental data.

In Silico Modeling of Reaction Pathways and Transition States in Synthetic Transformations

Computational methods are invaluable for studying the mechanisms of chemical reactions. For synthetic transformations involving tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate, either as a reactant or a product, in silico modeling can be used to explore potential reaction pathways.

These studies can also provide insights into the stereoselectivity of reactions. By comparing the activation energies of pathways leading to different stereoisomers, it is often possible to predict which isomer will be the major product. This is particularly relevant for a chiral molecule like tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate.

Environmental and Sustainable Chemistry Aspects in the Research of Tert Butyl N 1,3 Dihydroxybutan 2 Yl Carbamate

Degradation Pathways and Metabolite Identification Under Various Environmental Conditions (Mechanistic Focus)

Hydrolysis: The carbamate (B1207046) linkage is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. Under acidic environmental conditions (e.g., in acidic soils or water bodies), the N-Boc group is expected to be the primary site of cleavage. This acid-catalyzed hydrolysis would likely proceed through the formation of a carbamic acid intermediate, which is unstable and would decompose to release tert-butanol (B103910), carbon dioxide, and the corresponding amine, 2-amino-1,3-butanediol. Under neutral or alkaline conditions, direct hydrolysis of the ester bond of the carbamate may also occur, yielding the same primary degradation products.

Microbial Degradation: Soil and water microorganisms are known to play a significant role in the breakdown of carbamate pesticides and other related compounds. bohrium.comresearchgate.nettandfonline.com It is plausible that various bacterial and fungal species possess enzymes, such as carbamate hydrolases, capable of metabolizing tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate. The initial step in microbial degradation would likely be the enzymatic hydrolysis of the carbamate bond, mirroring the chemical hydrolysis pathway. The resulting 2-amino-1,3-butanediol and tert-butanol could then serve as carbon and nitrogen sources for the microorganisms, being further broken down into simpler molecules like water, carbon dioxide, and mineral salts.

Photodegradation: While direct photolysis of the N-Boc group is not a commonly cited degradation pathway, the potential for photodegradation in the presence of photosensitizers in the environment cannot be entirely ruled out. cansa.org.za Ultraviolet (UV) radiation from sunlight could potentially contribute to the cleavage of the C-O or N-C bonds in the carbamate moiety, leading to a variety of radical species that would subsequently react to form a range of degradation products. However, without specific experimental data, the significance of this pathway remains speculative.

Based on these predicted pathways, a table of potential initial degradation products can be compiled.

| Potential Metabolite | Parent Compound | Degradation Pathway | Chemical Formula |

| 2-amino-1,3-butanediol | tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate | Hydrolysis, Microbial Degradation | C4H11NO2 |

| tert-Butanol | tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate | Hydrolysis, Microbial Degradation | C4H10O |

| Carbon Dioxide | tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate | Hydrolysis, Microbial Degradation | CO2 |

This table is interactive. Click on the headers to sort the data.

Lifecycle Assessment Methodologies for Sustainable Synthetic Routes of tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate

A comprehensive evaluation of the environmental sustainability of a chemical compound must extend beyond its fate in the environment to include the impacts of its synthesis. researchgate.netepa.govacsgcipr.orgethz.ch Lifecycle Assessment (LCA) is a standardized methodology used to quantify the environmental impacts associated with all stages of a product's life. researchgate.net For a chemical intermediate like tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate, a "cradle-to-gate" LCA is typically performed, which encompasses the environmental burdens from raw material extraction through to the synthesis of the final product. epa.govethz.ch

The LCA framework consists of four main phases:

Goal and Scope Definition: This initial phase defines the purpose of the assessment, the system boundaries (in this case, from raw material extraction to the purified product), and the functional unit (e.g., 1 kg of tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate).

Life Cycle Inventory (LCI) Analysis: This phase involves compiling an inventory of all inputs and outputs within the system boundaries. Inputs include raw materials, energy (electricity, steam), water, and ancillary chemicals (solvents, catalysts). Outputs include the final product, co-products, waste streams (solid, liquid, gaseous), and emissions to air, water, and soil. Data for the LCI can be sourced from process simulations, laboratory data, and databases like ecoinvent. epa.gov

Life Cycle Impact Assessment (LCIA): The LCI data is then used to evaluate the potential environmental impacts. This is done by classifying the inventory data into various impact categories and then characterizing them using scientific models. Common impact categories include:

Global Warming Potential (GWP)

Ozone Depletion Potential (ODP)

Acidification Potential

Eutrophication Potential

Smog Formation Potential

Human Toxicity and Ecotoxicity

In addition to the formal LCA methodology, green chemistry metrics are often used to assess the sustainability of chemical processes at a more granular level. infinityturbine.comresearchgate.net These metrics can provide valuable insights during the research and development phase of a synthetic route. Key metrics include:

Atom Economy: A measure of the efficiency with which atoms from the reactants are incorporated into the final product.

E-Factor (Environmental Factor): The ratio of the mass of waste generated to the mass of the desired product.

Process Mass Intensity (PMI): The ratio of the total mass of all materials used (raw materials, solvents, reagents, process water) to the mass of the final product.

By applying these LCA methodologies and green chemistry metrics, different synthetic routes to tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate can be compared to identify the most environmentally sustainable option.

The following interactive table outlines the key stages and considerations in a hypothetical "cradle-to-gate" LCA for the synthesis of tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate.

| LCA Stage | Key Considerations and Data Inputs | Potential Sustainability Improvements |

| Raw Material Acquisition | Origin and extraction method of starting materials (e.g., precursors for the butanediol (B1596017) backbone and the Boc-protecting group). | Use of renewable or bio-based feedstocks. |

| Chemical Synthesis | Reaction stoichiometry, solvent selection, catalyst type and efficiency, reaction temperature and pressure, purification methods (e.g., chromatography, crystallization). | Use of greener solvents, development of highly efficient catalytic routes, process intensification (e.g., flow chemistry). |

| Energy Consumption | Electricity for stirring, heating, cooling, and pumping; steam for heating and distillation. | Optimization of reaction conditions to reduce energy demand, use of renewable energy sources. |

| Waste Generation and Treatment | Quantity and composition of solid, liquid, and gaseous waste streams; methods of waste treatment and disposal. | Designing synthetic routes with higher atom economy and lower E-factor, recycling of solvents and catalysts. |

This table is interactive. Click on the headers to sort the data.

Future Perspectives and Emerging Research Avenues for Tert Butyl N 1,3 Dihydroxybutan 2 Yl Carbamate

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of structurally defined molecules like tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate is poised to benefit significantly from the adoption of continuous flow chemistry and automated synthesis platforms. These technologies offer numerous advantages over traditional batch processing, including enhanced reaction control, improved safety, and the potential for high-throughput screening of reaction conditions.

The principles of flow chemistry, which involve performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, are particularly well-suited for the multi-step synthesis of complex chiral molecules. For carbamate (B1207046) synthesis, flow processes can facilitate hazardous reactions, such as those involving isocyanates or azides, in a safer and more controlled manner. While specific studies on the continuous synthesis of tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate are not yet prevalent, the successful application of flow chemistry to the synthesis of other carbamates suggests a promising future direction. mdpi.com

Automated synthesis platforms can further accelerate research by enabling the rapid optimization of reaction parameters and the synthesis of libraries of related compounds for screening purposes. chemrxiv.org The integration of real-time analytical techniques with automated flow reactors can provide valuable kinetic data, leading to a deeper understanding of reaction mechanisms and facilitating process optimization.

Table 1: Illustrative Comparison of Batch vs. Flow Synthesis for a Generic Carbamate

| Parameter | Batch Synthesis | Flow Synthesis (Projected) |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Temperature Control | Prone to hotspots | Precise and uniform |

| Safety | Handling of bulk hazardous reagents | In-situ generation and immediate use of hazardous intermediates |

| Scalability | Challenging | Readily scalable by extending operation time or using parallel reactors |

| Process Optimization | Time-consuming, one-at-a-time experiments | Rapid, automated screening of multiple parameters |

Exploration of Novel Reactivity in Unconventional Reaction Media

The exploration of unconventional reaction media, such as ionic liquids and deep eutectic solvents (DESs), presents a compelling avenue for discovering novel reactivity and developing more sustainable synthetic protocols for tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate. These solvent systems offer unique properties, including low volatility, high thermal stability, and tunable solvent characteristics, which can significantly influence reaction outcomes.

Deep eutectic solvents, which are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, have emerged as environmentally friendly alternatives to traditional organic solvents. mdpi.comnih.govrsc.org Their ability to act as both solvents and catalysts can lead to enhanced reaction rates and selectivities. rsc.org Research into the use of DESs for carbamate synthesis has shown promising results, suggesting that these media could be effectively employed for the synthesis and functionalization of tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate. mdpi.comnih.govrsc.org

Ionic liquids, which are salts with melting points below 100 °C, also offer a unique reaction environment. rsc.orgresearchgate.netmdpi.com Their high polarity and coordinating ability can stabilize reactive intermediates and influence stereochemical outcomes. Investigating the reactivity of tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate in a range of ionic liquids could unveil novel transformations and provide access to new chemical entities. rsc.org

Potential in Materials Science and Polymer Chemistry as a Building Block

The diol and carbamate functionalities of tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate make it an attractive building block for the synthesis of novel polymers and functional materials. The hydroxyl groups can participate in polymerization reactions, such as the formation of polyurethanes, while the carbamate group can impart specific properties to the resulting material. acs.orgresearchgate.netnih.gov

Polyurethanes derived from this chiral diol could exhibit unique thermal and mechanical properties, as well as potential biodegradability. rsc.org The presence of the bulky tert-butyl group and the stereochemistry of the diol backbone would influence the polymer's microstructure and macroscopic properties. Furthermore, the carbamate functionality can be a site for further modification, allowing for the introduction of other functional groups to tailor the material's properties for specific applications. google.com

Beyond polymers, this compound could be used to create functionalized surfaces or as a component in the development of supramolecular assemblies and metal-organic frameworks. Its ability to form hydrogen bonds and coordinate with metal ions could be exploited to direct the formation of highly ordered structures with potential applications in catalysis, sensing, and separations.

Table 2: Potential Polymer Architectures Incorporating tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate

| Polymer Type | Potential Monomers | Key Features of the Resulting Polymer |

|---|---|---|

| Polyurethane | Diisocyanates | Chiral backbone, potential for biodegradability, tunable mechanical properties. rsc.org |

| Polyester | Diacids or their derivatives | Introduction of pendant carbamate groups, potential for functionalization. |

| Polycarbonate | Phosgene or its equivalents | Rigid polymer backbone with chiral diol units. |

Addressing Unexplored Stereoisomers and Their Unique Synthetic Utility

Tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate possesses two stereocenters, meaning it can exist as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). A comprehensive investigation into the synthesis and characterization of all four stereoisomers is a crucial next step. Each stereoisomer is expected to exhibit unique physical, chemical, and biological properties.

The stereoselective synthesis of aminodiols is an active area of research, with various methods being developed to control the absolute and relative stereochemistry of these important chiral building blocks. dntb.gov.uanih.govresearchgate.netnih.gov The application of these methods to the synthesis of all stereoisomers of tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate would provide a valuable toolkit for chemists.

Furthermore, the distinct spatial arrangement of the functional groups in each stereoisomer could lead to different outcomes in asymmetric catalysis and as chiral auxiliaries in organic synthesis. For instance, they could be used as chiral ligands for metal-catalyzed reactions or as chiral resolving agents. A systematic study of the catalytic activity and selectivity of each stereoisomer in a range of chemical transformations would be highly valuable. nih.gov

Multidisciplinary Research Collaborations and Translational Organic Chemistry Initiatives

The full potential of tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate can be most effectively realized through multidisciplinary research collaborations. The intersection of organic synthesis with fields such as materials science, biomedical engineering, and pharmacology can lead to innovative applications for this versatile molecule.

For example, collaborations between organic chemists and materials scientists could lead to the development of novel biodegradable polymers with tailored properties for medical devices or drug delivery systems. youtube.com Partnerships with biomedical engineers could explore the use of this compound in the design of biocompatible scaffolds for tissue engineering.

Translational organic chemistry initiatives, which aim to bridge the gap between fundamental research and real-world applications, are essential for moving promising molecules like tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate from the laboratory to the marketplace. Such initiatives often involve collaborations between academic researchers, industry partners, and clinicians to identify and address unmet needs. nih.govnih.gov The development of efficient and scalable synthetic routes, coupled with a thorough evaluation of the compound's properties and potential applications, will be key to its successful translation. nih.gov

Q & A

Q. What are the established synthetic methodologies for tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate?

The compound is synthesized via condensation of tert-butyl carbamate with 1,3-dihydroxybutan-2-amine or a derivative under basic conditions. For example, in analogous syntheses, tert-butyl carbamate reacts with diol-containing precursors in the presence of a base (e.g., triethylamine) and polar aprotic solvents (e.g., DCM) . Reaction parameters such as temperature (20–25°C) and stoichiometric ratios are critical for yield optimization. Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .

Q. How is the structure of tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate characterized?

Structural confirmation relies on:

- NMR spectroscopy : ¹H NMR (δ 1.4 ppm for tert-butyl protons; δ 4.8–5.2 ppm for hydroxyl and carbamate NH).

- Mass spectrometry : ESI-MS confirms molecular weight (205.25 g/mol, C₉H₁₉NO₄) .

- X-ray crystallography : For crystalline derivatives, SHELX software is used for refinement, enabling precise bond-length and stereochemical analysis .

Q. What are the recommended storage conditions for this compound?

Store at room temperature in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group. Moisture and prolonged exposure to air should be avoided .

Advanced Research Questions

Q. How does tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate function in hybrid inorganic-organic material synthesis?

The compound serves as an organic ligand precursor in hybrid materials. For instance, it was used to synthesize a hexavanadate cluster by coordinating its diol groups to vanadium centers. This application highlights its utility in creating metal-organic frameworks (MOFs) with tailored catalytic or photochemical properties .

Q. What strategies resolve stereochemical inconsistencies during synthesis?

Stereochemical outcomes (e.g., R/S configurations at the 1,3-dihydroxybutan-2-yl moiety) are controlled via:

Q. How can mechanistic insights into carbamate stability under varying pH conditions improve experimental design?

The carbamate group undergoes hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions. Stability studies using:

- Kinetic assays : Monitor degradation via UV-Vis or HPLC.

- pH-rate profiles : Identify optimal stability ranges (pH 5–7). This data informs solvent selection (e.g., buffered aqueous systems) for reactions involving the compound .

Data Contradictions and Validation

Q. How are contradictory spectral data (e.g., NMR vs. X-ray) reconciled?

Discrepancies between solution-state (NMR) and solid-state (X-ray) data may arise from conformational flexibility or solvent effects. Validation methods include:

- Variable-temperature NMR : To assess dynamic behavior.

- DFT calculations : Compare experimental and computed spectra.

- Repeat synthesis : Ensure reproducibility under controlled conditions .

Applications in Drug Development

Q. What role does this compound play in prodrug design?

The tert-butyl carbamate group acts as a protecting moiety for amines, enabling controlled release in physiological environments. For example, analogous compounds are used to mask amine functionalities in antiviral or anticancer agents, improving bioavailability and reducing off-target effects .

Methodological Best Practices

Q. What analytical techniques ensure purity and reproducibility?

- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water) to assess purity (>95%).

- TLC : Monitor reaction progress (silica gel, visualization: UV/KMnO₄ stain).

- Elemental analysis : Confirm empirical formula .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.